molecular formula C12H13N5 B14149060 4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine

4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine

Cat. No.: B14149060
M. Wt: 227.27 g/mol
InChI Key: ZXIASIWEZRKIRJ-RIYZIHGNSA-N
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Description

4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidenehydrazinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine typically involves the condensation of 6-methylpyrimidin-2-amine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidenehydrazinyl group can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrimidine ring can also participate in stacking interactions with nucleic acids, affecting DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-benzylidenehydrazinyl]-8-(trifluoromethyl)quinoline
  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, potentially leading to varied biological activities and applications.

Properties

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

4-N-[(E)-benzylideneamino]-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H13N5/c1-9-7-11(16-12(13)15-9)17-14-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,13,15,16,17)/b14-8+

InChI Key

ZXIASIWEZRKIRJ-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC(=N1)N)NN=CC2=CC=CC=C2

solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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